4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine
Description
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-3-10-29-20-14-19(21-15(2)22-20)23-6-8-24(9-7-23)30(25,26)16-4-5-17-18(13-16)28-12-11-27-17/h4-5,13-14H,3,6-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGMPGWDMJYMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine typically involves multiple steps. The starting materials often include 2,3-dihydro-1,4-benzodioxine and piperazine derivatives. The key steps in the synthesis may involve:
Formation of the Benzodioxine Ring: This can be achieved through a ring-closing metathesis reaction using a suitable catalyst.
Piperazine Coupling: The piperazine ring is introduced through nucleophilic substitution reactions.
Pyrimidine Formation: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can be carried out on the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Notably, derivatives of similar structures have shown promising results in:
- Antidiabetic Activity : Compounds related to this structure have demonstrated significant inhibition of the enzyme α-glucosidase, with IC50 values indicating stronger effects compared to standard medications like acarbose. For example, related benzothiazole compounds exhibited IC50 values ranging from 2.62 to 10.11 μM .
- Anticancer Properties : Research has indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Biological Research
The compound's interaction with biological targets makes it a valuable subject for research in pharmacology:
- Enzyme Inhibition Studies : The sulfonamide group in the compound is known to interact with various enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms .
- Receptor Binding Studies : The piperazine moiety enhances the compound's ability to bind to neurotransmitter receptors, which could be useful in neuropharmacological applications .
Material Science
The unique structural features of this compound allow for its exploration in the development of new materials:
- Polymer Chemistry : Its functional groups can be utilized to create polymeric materials with specific properties such as increased thermal stability or enhanced mechanical strength .
Case Study 1: Antidiabetic Activity
A study focusing on the antidiabetic effects of benzothiazole derivatives found that compounds similar to 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine exhibited significant inhibition against α-glucosidase. The mechanism involved competitive inhibition at the enzyme's active site, leading to decreased glucose absorption in the intestines.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted that derivatives of this compound could inhibit proliferation in various cancer cell lines. The study reported that treatment with these compounds resulted in a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features:
- Target Compound : Benzodioxine-sulfonyl-piperazine, methyl-propoxypyrimidine.
- S 18126 : Benzoindane core with piperazine-methyl linkage .
- L 745,870 : Chlorophenyl-piperazine-pyrrolopyridine .
- Raclopride : Benzamide-derived D2/D3 antagonist .
The sulfonyl-piperazine moiety in the target compound is analogous to the piperazine groups in S 18126 and L 745,870, which are critical for dopamine D4 receptor binding.
Receptor Affinity and Selectivity
The table below compares receptor binding affinities (Ki values) and selectivity profiles:
Key Observations :
- S 18126 and L 745,870 are highly selective D4 antagonists with minimal off-target activity except for S 18126’s sigma1 affinity (Ki = 1.6 nM).
- Raclopride is a potent D2/D3 antagonist with negligible D4 affinity.
- The target compound’s benzodioxine-sulfonyl group may reduce sigma1 binding compared to S 18126, though this requires experimental validation.
In Vitro and In Vivo Activity
Functional Antagonism ([35S]-GTPγS Binding):
In Vivo Effects:
Key Findings :
- High doses of S 18126 (>40 mg/kg) may induce off-target D2/D3 effects, increasing cortical DA and noradrenaline .
- Raclopride’s potent D2/D3 blockade correlates with robust antipsychotic effects but high extrapyramidal liability.
Biological Activity
The compound 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activities, synthesis, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a pyrimidine core and a benzodioxane moiety. The presence of the sulfonyl group enhances its pharmacological properties.
Anticancer Properties
Research indicates that derivatives of 1,4-benzodioxane , such as those containing the sulfonyl group, exhibit significant anticancer activity. For instance, studies have shown that certain benzodioxane derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The benzodioxane moiety is crucial for these activities, as evidenced by compounds like CCT251236 which demonstrated growth inhibitory effects in ovarian carcinoma models .
Anti-inflammatory Effects
Compounds similar to This compound have shown notable anti-inflammatory properties. A study highlighted that 2,3-dihydro-1,4-benzodioxin analogs with specific substituents displayed significant anti-inflammatory effects, suggesting that the structural modifications can enhance therapeutic efficacy .
The mechanism of action for this compound may involve the inhibition of key signaling pathways implicated in cancer progression and inflammation. For example, the p38 MAPK pathway has been identified as a target for benzodioxane derivatives, which can modulate inflammatory responses and cancer cell survival .
Synthesis
The synthesis of This compound typically involves multi-step organic reactions. The initial steps include the formation of the benzodioxane ring followed by sulfonation and subsequent coupling with piperazine derivatives. Characterization is achieved through techniques such as NMR and mass spectrometry to confirm structural integrity .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?
- Methodology : The synthesis typically involves sulfonylation of 2,3-dihydro-1,4-benzodioxine-6-amine followed by coupling with a substituted piperazine and subsequent pyrimidine ring functionalization. Key steps include:
Sulfonylation : Reacting the benzodioxine amine with sulfonyl chlorides in alkaline aqueous media to form the sulfonamide intermediate.
Piperazine Coupling : Introducing the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination.
Pyrimidine Functionalization : Alkylation or propoxylation at the 6-position of the pyrimidine ring.
- Characterization : Use H/C NMR to confirm regioselectivity, LC-MS for purity (>95%), and X-ray crystallography (if crystalline) for structural validation .
Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?
- Spectroscopy :
- NMR : Assign peaks for benzodioxine (δ 6.8–7.2 ppm), piperazine (δ 2.5–3.5 ppm), and pyrimidine (δ 8.0–8.5 ppm).
- FT-IR : Confirm sulfonyl (S=O, 1350–1150 cm) and ether (C-O, 1250 cm) groups.
- Chromatography :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for impurity profiling.
- LC-MS : Detect and quantify byproducts (e.g., des-propoxy or sulfonamide hydrolysis products) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to minimize hydrolysis.
- Temperature Control : Maintain 0–5°C during sulfonylation to reduce dimerization.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC values in enzyme inhibition assays)?
- Methodological Approach :
Assay Standardization : Validate enzyme source (recombinant vs. tissue-derived) and buffer conditions (pH, ionic strength).
Orthogonal Assays : Compare fluorescence-based assays with radiometric or SPR (surface plasmon resonance) methods.
Dose-Response Curves : Use 8–12 concentration points to improve IC accuracy.
- Case Study : A pyrido[1,2-a]pyrimidin-4-one analog showed variability in cholinesterase inhibition due to aggregation-prone intermediates; adding 0.01% BSA stabilized the compound .
Q. How can computational models predict regioselectivity in piperazine-pyrimidine coupling reactions?
- Computational Workflow :
DFT Calculations : Map transition states for N-alkylation vs. N-arylation pathways (B3LYP/6-31G* level).
Molecular Dynamics : Simulate solvent effects on reaction coordinates.
Machine Learning : Train models on existing pyrimidine coupling data to predict optimal catalysts (e.g., Pd-Xantphos).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
